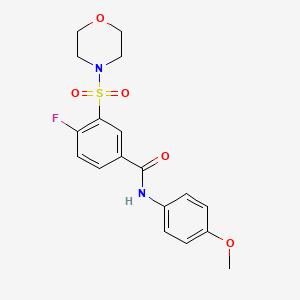![molecular formula C15H10F3N3O6 B5125169 methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)
methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate, commonly known as DNFB, is a chemical compound with a molecular formula of C15H9F3N4O6. This compound is widely used in scientific research for its unique properties and applications. In
Mecanismo De Acción
DNFB works by binding to skin proteins and forming a complex that is recognized by the immune system as foreign. This triggers an immune response, resulting in the production of antibodies and the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The use of DNFB in scientific research has led to a better understanding of the immune system and its response to foreign substances. DNFB has been shown to induce a strong inflammatory response, leading to the recruitment of immune cells to the site of exposure. This response is characterized by the production of cytokines, chemokines, and other immune mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DNFB is its ability to induce a strong immune response, making it a useful tool for studying the immune system. However, its strong inflammatory properties can also be a limitation, as it may cause tissue damage and inflammation that can interfere with experimental results. Additionally, the use of DNFB in animal models may raise ethical concerns due to the potential for animal suffering.
Direcciones Futuras
There are several future directions for the use of DNFB in scientific research. One area of interest is the development of vaccines against infectious diseases using DNFB as a hapten. Another direction is the use of DNFB in the development of immunotherapies for cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanisms underlying DNFB-induced immune responses and to develop safer and more effective methods for its use in scientific research.
Conclusion:
In conclusion, DNFB is a widely used chemical compound in scientific research for its unique properties and applications. Its ability to induce a strong immune response makes it a useful tool for studying the immune system, but its strong inflammatory properties can also be a limitation. Further research is needed to better understand the mechanisms underlying DNFB-induced immune responses and to develop safer and more effective methods for its use in scientific research.
Métodos De Síntesis
DNFB can be synthesized through a reaction between 2,6-dinitro-4-trifluoromethylaniline and methyl 2-bromo-3-oxobenzoate. The reaction takes place in the presence of a palladium catalyst and a base. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
DNFB is commonly used in scientific research as a hapten for the production of antibodies. It is also used as a sensitizing agent for the induction of contact hypersensitivity in animal models. Additionally, DNFB has been used in the development of vaccines against certain bacterial and viral infections.
Propiedades
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O6/c1-27-14(22)9-4-2-3-5-10(9)19-13-11(20(23)24)6-8(15(16,17)18)7-12(13)21(25)26/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJYYVVSNCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)

![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5125190.png)